molecular formula C7H15NO2 B11923593 3-[(2-Methoxyethoxy)methyl]azetidine

3-[(2-Methoxyethoxy)methyl]azetidine

Cat. No.: B11923593
M. Wt: 145.20 g/mol
InChI Key: HSEBCMVAABKLTP-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethoxy)methyl]azetidine is a chemical compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethoxy)methyl]azetidine typically involves the reaction of azetidine with 2-methoxyethanol in the presence of a suitable base. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 50-70°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethoxy)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

3-[(2-Methoxyethoxy)methyl]azetidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the 2-methoxyethoxy methyl group.

    3-Methylazetidine: A similar compound with a methyl group instead of the 2-methoxyethoxy methyl group.

    2-Methoxyethoxyethylamine: A compound with a similar side chain but different core structure.

Uniqueness

3-[(2-Methoxyethoxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-methoxyethoxymethyl)azetidine

InChI

InChI=1S/C7H15NO2/c1-9-2-3-10-6-7-4-8-5-7/h7-8H,2-6H2,1H3

InChI Key

HSEBCMVAABKLTP-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1CNC1

Origin of Product

United States

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